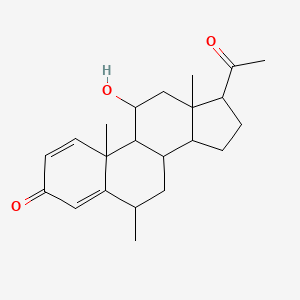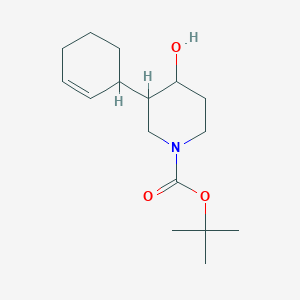![molecular formula C28H35NO3 B12295790 Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bencenoetanol, a-[4-[2-(dietilamino)etoxi]fenil]-4-metoxi-a-fenil- implica múltiples pasos. Una ruta sintética común incluye la reacción de 4-metoxibenzaldehído con bromuro de fenilmagnesio para formar un alcohol secundario. Este intermedio se hace reaccionar entonces con 4-[2-(dietilamino)etoxi]benzaldehído en condiciones ácidas para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando pasos de purificación como la recristalización o la cromatografía para asegurar que el producto final cumple las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Bencenoetanol, a-[4-[2-(dietilamino)etoxi]fenil]-4-metoxi-a-fenil- experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo dietilamino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden utilizar nucleófilos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El Bencenoetanol, a-[4-[2-(dietilamino)etoxi]fenil]-4-metoxi-a-fenil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en química analítica.
Biología: El compuesto se estudia por sus efectos sobre los procesos celulares y su interacción con las moléculas biológicas.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, particularmente como agente antiestrogénico en el tratamiento de afecciones relacionadas con las hormonas.
Mecanismo De Acción
El mecanismo de acción del Bencenoetanol, a-[4-[2-(dietilamino)etoxi]fenil]-4-metoxi-a-fenil- implica su interacción con los receptores de estrógeno. Como antiestrogénico no esteroideo, se une a los receptores de estrógeno, bloqueando los efectos del estrógeno e inhibiendo el crecimiento de las células dependientes de estrógenos. Este mecanismo es particularmente relevante en el contexto de los cánceres relacionados con las hormonas, donde el compuesto puede ayudar a reducir el crecimiento tumoral .
Comparación Con Compuestos Similares
Compuestos Similares
Tamoxifeno: Otro antiestrogénico no esteroideo utilizado en el tratamiento del cáncer de mama.
Raloxifeno: Un modulador selectivo del receptor de estrógeno (SERM) utilizado para la osteoporosis y la prevención del cáncer de mama.
Clomifeno: Un SERM utilizado en el tratamiento de la infertilidad.
Singularidad
El Bencenoetanol, a-[4-[2-(dietilamino)etoxi]fenil]-4-metoxi-a-fenil- es único debido a su estructura química específica, que le permite interactuar con los receptores de estrógeno de una manera distinta en comparación con otros antiestrogénicos. Su naturaleza no esteroidea también lo diferencia de los antiestrogénicos esteroideos, proporcionando un perfil diferente de actividad biológica y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C28H35NO3 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C28H35NO3/c1-4-29(5-2)21-22-32-27-17-13-25(14-18-27)28(30,24-9-7-6-8-10-24)20-19-23-11-15-26(31-3)16-12-23/h6-18,30H,4-5,19-22H2,1-3H3 |
Clave InChI |
OITMRMJCWZIDON-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)


![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)



![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
